molecular formula C12H14N2O3 B2691229 Ethyl 2-(3-oxo-1,2,3,4-tetrahydroquinoxalin-1-yl)acetate CAS No. 500728-16-5

Ethyl 2-(3-oxo-1,2,3,4-tetrahydroquinoxalin-1-yl)acetate

Cat. No. B2691229
M. Wt: 234.255
InChI Key: VDWCBOWYLRLNMN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 2-(3-oxo-1,2,3,4-tetrahydroquinoxalin-1-yl)acetate is a chemical compound with the molecular formula C12H14N2O3 . It is a derivative of quinoxaline, a class of compounds that exhibit a variety of biological activities including anticancer, antidiabetic, antimicrobial, anti-inflammatory, and anti-malarial properties .


Molecular Structure Analysis

The conformation of the ester substituent in Ethyl 2-(3-oxo-1,2,3,4-tetrahydroquinoxalin-1-yl)acetate is partially determined by an intramolecular N—H O hydrogen bond . The CH/NH portion of the heterocyclic ring is disordered over two sites in a 0.930 (5):0.070 (5) ratio with the disorder also extending to the O atom involved in the intramolecular N—H O hydrogen bond .


Physical And Chemical Properties Analysis

Ethyl 2-(3-oxo-1,2,3,4-tetrahydroquinoxalin-1-yl)acetate has a molecular weight of 234.25 . Other physical and chemical properties such as boiling point and density are not detailed in the available resources .

Scientific Research Applications

  • Corrosion Inhibition

    Ethyl 2-(3-oxo-1,2,3,4-tetrahydroquinoxalin-1-yl)acetate has been studied for its potential as a corrosion inhibitor. Quantum chemical calculations based on Density Functional Theory (DFT) methods were performed on quinoxalines compounds, including a variant of this compound, to determine their efficiency as corrosion inhibitors for copper in nitric acid media. Theoretical results were consistent with experimental data, suggesting its effectiveness in this application (Zarrouk et al., 2014).

  • Molecular Structure Analysis

    Studies on the crystal structure of variants of this compound have revealed significant details about its molecular interactions. For instance, one study detailed the short intramolecular contact between the nitrogen atom and a hydroxyl group in a related compound, providing insights into its molecular packing (Ferfra et al., 2000).

  • Tautomerism Studies

    The compound has been a subject of tautomerism studies, where its structural isomers in different states (solid and solution) were analyzed. This study enhances understanding of its chemical properties and behavior (Chapman, 1966).

  • Inhibitor for c-Jun N-terminal Kinases

    Derivatives of this compound have been synthesized and characterized for their potential as inhibitors for c-Jun N-terminal kinases. These studies included crystal structure analysis, molecular docking, and dynamics studies, suggesting potential therapeutic applications (Abad et al., 2020).

  • Antiviral Agent Research

    Research has been conducted on novel quinoxaline derivatives, including variants of this compound, for their antiviral properties. These studies found that some derivatives exhibited potent activity against certain viral strains, hinting at its potential in antiviral drug development (Elzahabi, 2017).

  • Antimicrobial Activity

    The compound's derivatives have been studied for their antimicrobial properties. This includes the synthesis of novel compounds with this chemical structure and testing their effectiveness against various bacteria and fungi (Moustafa & Elossaily, 2002).

  • Spectroscopic Analysis

    Spectroscopic analysis like FT-IR, FT-Raman, and NMR have been conducted on derivatives of this compound. These studies provide insights into the molecular structure and potential pharmaceutical applications of these compounds (El-Azab et al., 2016).

Safety And Hazards

The specific safety and hazard information for Ethyl 2-(3-oxo-1,2,3,4-tetrahydroquinoxalin-1-yl)acetate is not detailed in the available resources .

Future Directions

Given the numerous applications of quinoxalines, researchers are prompted to develop efficient methods to synthesize new derivatives like Ethyl 2-(3-oxo-1,2,3,4-tetrahydroquinoxalin-1-yl)acetate that are likely to present interesting activities .

properties

IUPAC Name

ethyl 2-(3-oxo-2,4-dihydroquinoxalin-1-yl)acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14N2O3/c1-2-17-12(16)8-14-7-11(15)13-9-5-3-4-6-10(9)14/h3-6H,2,7-8H2,1H3,(H,13,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VDWCBOWYLRLNMN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CN1CC(=O)NC2=CC=CC=C21
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

234.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 2-(3-oxo-1,2,3,4-tetrahydroquinoxalin-1-yl)acetate

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